(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide

Catalog No.
S3048100
CAS No.
1436375-52-8
M.F
C12H9N3O2
M. Wt
227.223
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enam...

CAS Number

1436375-52-8

Product Name

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide

IUPAC Name

(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide

Molecular Formula

C12H9N3O2

Molecular Weight

227.223

InChI

InChI=1S/C12H9N3O2/c1-17-11-3-2-8(4-9(11)6-13)5-10(7-14)12(15)16/h2-5H,1H3,(H2,15,16)/b10-5-

InChI Key

MUIXAZHGYHAPIS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)C#N

Solubility

not available

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide is a significant organic compound with the molecular formula C12_{12}H9_9N3_3O2_2 and a molecular weight of approximately 227.223 g/mol. This compound is characterized by its unique structure, which includes a cyano group and a methoxyphenyl moiety, making it a subject of interest in various fields of chemical research and application. The compound typically exhibits a purity level of around 95% and is utilized in multiple research applications due to its versatile chemical properties.

, which include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of oxides.
  • Reduction: Involves the gain of electrons or removal of oxygen, resulting in reduced products.
  • Substitution: Involves replacing one functional group with another, often facilitated by specific reagents and catalysts.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Research indicates that (Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide may exhibit significant biological activity. It has been studied for its potential interactions with various biological macromolecules, including proteins and nucleic acids. Its unique structure allows it to bind to specific targets within biological systems, which can lead to modulation of biological pathways. This property makes it a candidate for drug development and therapeutic applications.

The synthesis of (Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Prop-2-enamide Backbone: This step often involves the reaction of appropriate amines with carbonyl compounds.
  • Introduction of the Cyano Groups: This can be achieved through nucleophilic substitution reactions involving cyanide sources.
  • Methoxy Group Installation: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or similar methods.

These synthetic routes may require specific reagents and controlled conditions to ensure high yields and desired stereochemistry.

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide finds applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound in drug discovery due to its potential therapeutic effects.
  • Material Science: The compound could be utilized in developing new materials with specific properties.
  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules, facilitating the exploration of new

Interaction studies focus on how (Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide interacts with biological targets such as enzymes and receptors. Techniques like surface plasmon resonance or fluorescence spectroscopy are employed to investigate these interactions, which help elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with (Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide:

  • (Z)-2-Cyano-3-(4-fluorophenyl)prop-2-enamide
    • Molecular Formula: C12_{12}H10_{10}N2_{2}O
    • Unique Feature: Contains a fluorophenyl group which may alter its biological activity.
  • (E)-2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
    • Molecular Formula: C11_{11}H10_{10}N2_{2}O2_{2}
    • Unique Feature: Different stereochemistry that may influence its reactivity and interactions.
  • (Z)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
    • Molecular Formula: C12_{12}H12_{12}N2_{2}O3_{3}
    • Unique Feature: Hydroxy group presence may enhance solubility and biological interactions.

Uniqueness

What sets (Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties that make it valuable for research and application in medicinal chemistry and material science.

XLogP3

0.8

Dates

Modify: 2024-04-15

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